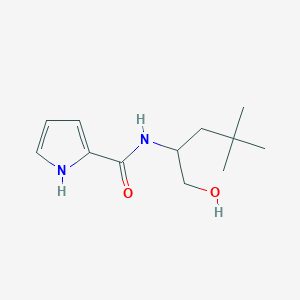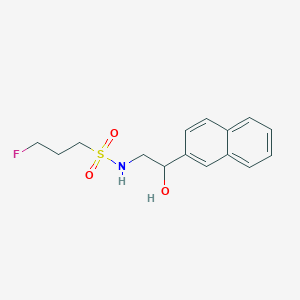![molecular formula C12H14BrNO3S B6641721 4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide](/img/structure/B6641721.png)
4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a sulfonamide derivative that has been synthesized using a specific method.
Mecanismo De Acción
The exact mechanism of action of 4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and proteins involved in the inflammatory response and microbial growth. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. It has also been found to have anti-inflammatory and analgesic effects in animal models. The compound has a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide is its low toxicity profile. This makes it a safe compound to work with in the laboratory. However, the synthesis of the compound is complex, and the yield can be low under certain conditions. This can make it challenging to obtain sufficient quantities of the compound for further research.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide. One area of research could focus on the development of new antibiotics based on this compound. Another area of research could investigate the potential use of this compound in the treatment of inflammatory conditions. Further studies are also needed to elucidate the exact mechanism of action of this compound and to optimize the synthesis method to improve the yield of the product.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications based on its properties.
Métodos De Síntesis
The synthesis of 4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide involves the reaction of 4-bromo benzenesulfonamide and (1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-ol in the presence of a base catalyst. The reaction is carried out under specific conditions to ensure the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide has been extensively studied for its potential applications in various fields. The compound has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its anti-inflammatory and analgesic effects, which could make it useful in the treatment of various inflammatory conditions.
Propiedades
IUPAC Name |
4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c13-10-2-5-12(6-3-10)18(16,17)14-11-4-1-9(7-11)8-15/h1-6,9,11,14-15H,7-8H2/t9-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKADNDJQQJRMA-GXSJLCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1NS(=O)(=O)C2=CC=C(C=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1NS(=O)(=O)C2=CC=C(C=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-hydroxycyclopentyl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6641640.png)

![1-[(2S)-2-[2-(2-hydroxypropan-2-yl)pyrrolidine-1-carbonyl]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6641654.png)
![N-(2,5-dimethylpyrazol-3-yl)-2-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]amino]acetamide](/img/structure/B6641655.png)
![[1-[2-(2-Fluorophenoxy)ethyl]piperidin-4-yl]-(1-methylimidazol-2-yl)methanol](/img/structure/B6641659.png)
![[(2R)-1-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6641675.png)

![4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile](/img/structure/B6641686.png)
![N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6641696.png)
![2-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide](/img/structure/B6641702.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-4-methyl-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B6641704.png)
![3,4,5-trifluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide](/img/structure/B6641714.png)
![N-ethyl-3-[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]propanamide](/img/structure/B6641730.png)
![3-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-N-ethyl-N-methylpropanamide](/img/structure/B6641737.png)